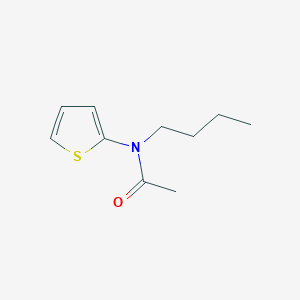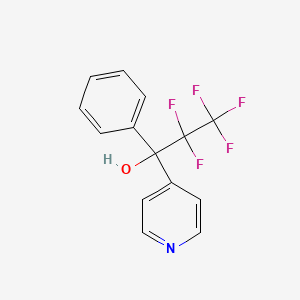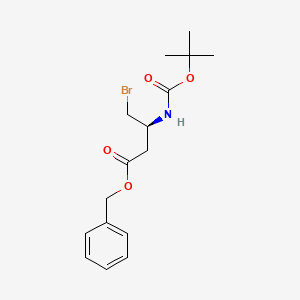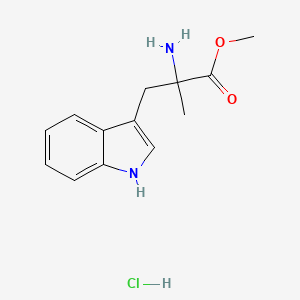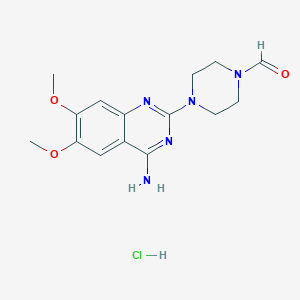
4-(4-Amino-6,7-dimethoxyquinazolin-2-yl)piperazine-1-carbaldehyde;hydrochloride
Overview
Description
This compound is a derivative of quinazoline, a nitrogen-containing heterocycle . It is related to compounds like cyclopropylmethyl 4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazine-1-carboxylate, hydrochloride .
Synthesis Analysis
The synthesis of similar compounds involves the use of 4-amino-2-chloro-6,7-dimethoxyquinazoline . A series of 4-amino-2-(4-carbamoylpiperidino)-6,7-dimethoxyquinazolines were synthesized and evaluated for alpha-adrenoceptor affinity and antihypertensive activity .Molecular Structure Analysis
The molecular structure of similar compounds can be found in various databases . For example, the structure of 4-Amino-2-chloro-6,7-dimethoxyquinazoline is available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds are documented in various databases . For example, 4-Amino-2-chloro-6,7-dimethoxyquinazoline has a melting point of 262-268 °C (dec.) (lit.) .Scientific Research Applications
Anti-mycobacterial Activity
Piperazine, a core structure in many marketed drugs, has shown significant medicinal importance due to its diverse pharmacological activities. Specifically, derivatives containing piperazine have been highlighted for their potent anti-mycobacterial properties against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. The structure-activity relationship (SAR) of these compounds provides a foundation for developing safer, selective, and cost-effective anti-mycobacterial agents (Girase et al., 2020).
CNS Acting Drugs
Derivatives of piperazine and similar heterocyclic compounds have been identified for their potential as central nervous system (CNS) acting drugs. Research has outlined various functional chemical groups, including piperazine derivatives, as having effects ranging from depression and euphoria to convulsion, indicating their potential application in treating CNS disorders (Saganuwan, 2017).
Antidiabetic Agents
The therapeutic target DPP IV (dipeptidyl peptidase IV) has been identified as critical for the treatment of type 2 diabetes mellitus. Piperazine derivatives, among others, have been patented as DPP IV inhibitors, showcasing their role in antidiabetic drug development. These inhibitors work by preventing the hydrolysis of incretin molecules, thus promoting insulin secretion and offering a strategic pathway for diabetes management (Mendieta et al., 2011).
Therapeutic Applications of Piperazine Derivatives
The therapeutic versatility of piperazine derivatives is well-documented, with applications across antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, and anti-inflammatory agents. This broad therapeutic potential is attributed to the structural flexibility of the piperazine nucleus, allowing for significant pharmacokinetic and pharmacodynamic modulations through minor substitutions (Rathi et al., 2016).
properties
IUPAC Name |
4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazine-1-carbaldehyde;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O3.ClH/c1-22-12-7-10-11(8-13(12)23-2)17-15(18-14(10)16)20-5-3-19(9-21)4-6-20;/h7-9H,3-6H2,1-2H3,(H2,16,17,18);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLBHLVFARVXOAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C=O)N)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Amino-6,7-dimethoxyquinazolin-2-yl)-4-formylpiperazine Hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



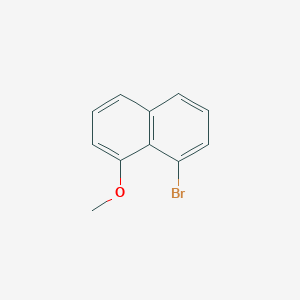
![3-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)propan-1-ol](/img/structure/B3156812.png)
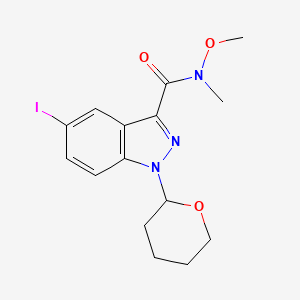
![{1-[(3-Methylphenyl)methyl]piperidin-4-yl}methanamine](/img/structure/B3156833.png)
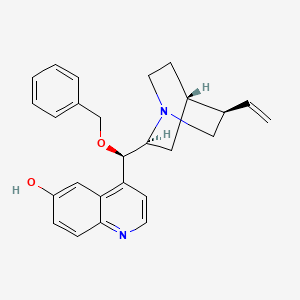
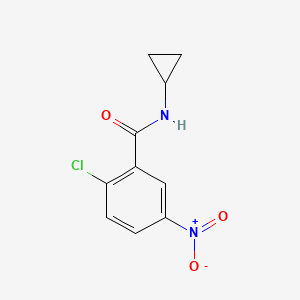
![2-[3-(2-furyl)-1H-pyrazol-1-yl]-1-ethanol](/img/structure/B3156865.png)
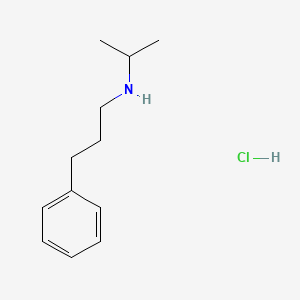
![4-[2-(4-Nitrophenyl)hydrazino]-4-oxobutanoic acid](/img/structure/B3156874.png)
